molecular formula C13H13N3O3S B2813114 N-(1H-indol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 710945-70-3

N-(1H-indol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No. B2813114
M. Wt: 291.33
InChI Key: IVYRUNDEZKXYTG-UHFFFAOYSA-N
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Description

“N-(1H-indol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide” is a complex organic compound that contains an indole ring, an oxazole ring, and a sulfonamide group. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Oxazole is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . Sulfonamides are compounds containing a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and oxazole rings, and the sulfonamide group. These groups could potentially participate in various chemical reactions depending on their substitution patterns and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the rings. Factors such as polarity, solubility, melting point, boiling point, and stability could be influenced by these structural features .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, conducting biological assays to determine its activity, and performing toxicological studies to assess its safety .

properties

IUPAC Name

N-(1H-indol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-13(9(2)19-15-8)20(17,18)16-11-3-4-12-10(7-11)5-6-14-12/h3-7,14,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYRUNDEZKXYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

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